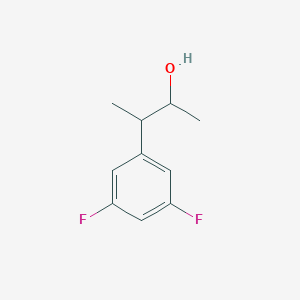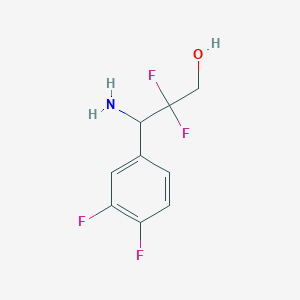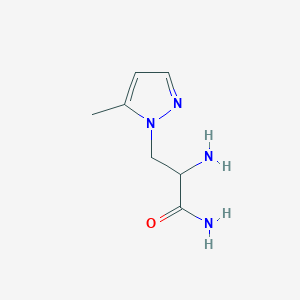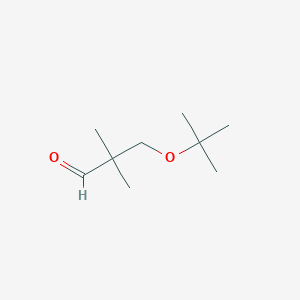
3-(tert-Butoxy)-2,2-dimethylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butoxy)-2,2-dimethylpropanal is an organic compound characterized by the presence of a tert-butoxy group attached to a dimethylpropanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-2,2-dimethylpropanal typically involves the introduction of the tert-butoxy group into the propanal structure. One common method is the reaction of tert-butyl alcohol with a suitable precursor under acidic conditions to form the tert-butoxy group. This can be achieved using flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency, versatility, and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butoxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(tert-Butoxy)-2,2-dimethylpropanal has several applications in scientific research, including:
Synthetic Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biochemical Reagents: The compound is utilized in various chemical transformations and as a reagent in biochemical studies.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(tert-Butoxy)-2,2-dimethylpropanal involves its reactivity due to the presence of the tert-butoxy and aldehyde groups. These functional groups can participate in various chemical reactions, influencing the compound’s behavior and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl Ethers: Compounds like tert-butyl ethers share the tert-butoxy group and exhibit similar reactivity patterns.
tert-Butyl Esters: These compounds also contain the tert-butoxy group and are used in similar applications.
Uniqueness
3-(tert-Butoxy)-2,2-dimethylpropanal is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other tert-butyl-containing compounds. Its combination of the tert-butoxy group with the dimethylpropanal backbone makes it a valuable intermediate in various chemical syntheses and industrial applications .
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanal |
InChI |
InChI=1S/C9H18O2/c1-8(2,3)11-7-9(4,5)6-10/h6H,7H2,1-5H3 |
InChI-Schlüssel |
KUPFJJVLDPRCID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(C)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


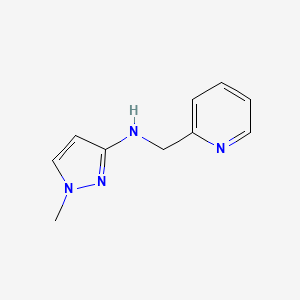
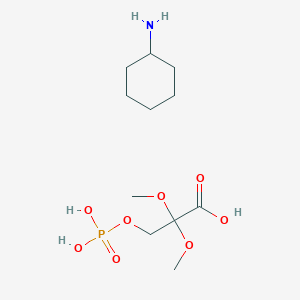
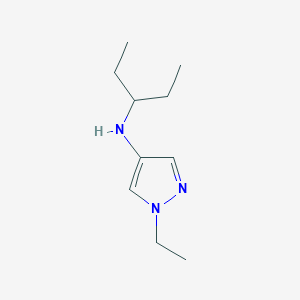
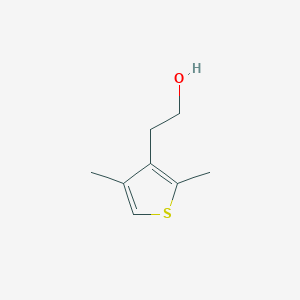
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)
![1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)
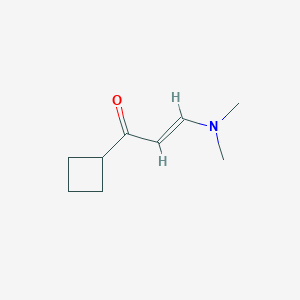
amine](/img/structure/B13307596.png)

![Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine](/img/structure/B13307609.png)

